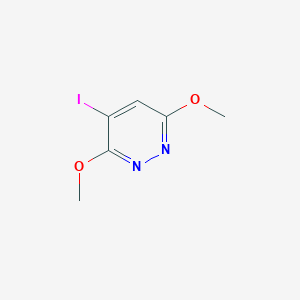

4-Iodo-3,6-dimethoxy-pyridazine

Description

BenchChem offers high-quality 4-Iodo-3,6-dimethoxy-pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-3,6-dimethoxy-pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-3,6-dimethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOOYGQKAOBZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utilization of 4-Iodo-3,6-dimethoxypyridazine (CAS 262353-13-9) in Advanced Medicinal Chemistry and Scaffold Functionalization

Executive Summary As drug discovery programs increasingly target complex kinase networks and central nervous system (CNS) pathologies, the demand for versatile, heteroaromatic building blocks has surged. Pyridazines offer unique bioisosteric properties, yet their unfunctionalized cores are notoriously resistant to electrophilic attack and prone to poor solubility. 4-Iodo-3,6-dimethoxypyridazine (CAS 262353-13-9) circumvents these limitations. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, empowering researchers to leverage this scaffold for rapid hit-to-lead optimization.

Physicochemical Profiling and Structural Rationale

To effectively utilize 4-iodo-3,6-dimethoxypyridazine, one must understand the interplay between its substituents and the electron-deficient diazine core. The pyridazine ring inherently possesses a low-lying lowest unoccupied molecular orbital (LUMO), making it susceptible to nucleophilic attack but highly resistant to standard electrophilic aromatic substitution[1].

Structural Causality:

-

3,6-Dimethoxy Groups: These moieties serve a dual purpose. Inductively, they modulate the electron density of the ring, but practically, they act as robust protecting groups for the tautomerizable pyridazinone core. Furthermore, they significantly enhance the lipophilicity and organic solubility of the intermediate, which is critical for maintaining homogeneity during transition-metal catalysis[2].

-

4-Iodo Substituent: The carbon-iodine (C-I) bond is highly polarizable and weaker than its C-Br or C-Cl counterparts. This facilitates rapid oxidative addition by palladium(0) species at lower temperatures, minimizing the thermal degradation of sensitive coupling partners[2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Operational Relevance |

| CAS Number | 262353-13-9 | Standardized identifier for procurement and regulatory tracking[3]. |

| Molecular Formula | C₆H₇IN₂O₂ | Determines stoichiometric calculations[3]. |

| Molar Mass | 266.04 g/mol | High mass relative to size due to the heavy iodine atom[3]. |

| Melting Point | 154.1 - 156.1 °C | Solid state at room temperature ensures ease of handling, weighing, and long-term benchtop stability[3]. |

| Boiling Point | 392.9 ± 42.0 °C (Predicted) | Extremely low volatility; safe for high-temperature sealed-tube reactions[3]. |

| Density | 1.822 ± 0.06 g/cm³ (Predicted) | High density typical of heavily halogenated heteroaromatics[3]. |

| pKa | 1.20 ± 0.10 (Predicted) | Weakly basic nitrogens; requires strong acids for protonation, ensuring stability in mildly acidic workups[3]. |

Core Synthetic Workflows: Transition Metal Catalysis & Metallation

The versatility of 4-iodo-3,6-dimethoxypyridazine lies in its orthogonal reactivity profiles. It can act as an electrophile in cross-coupling or as a nucleophile following halogen-metal exchange.

2.1 Palladium-Catalyzed Cross-Coupling The 4-position of the 3,6-dimethoxypyridazine ring is highly activated toward Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings[2]. The oxidative addition of Pd(0) into the C-I bond is the rate-determining step, which proceeds smoothly due to the low bond dissociation energy of the C-I bond.

2.2 Halogen-Metal Exchange Dynamics When reacting with isopropylmagnesium chloride (i-PrMgCl), the iodine atom undergoes rapid halogen-metal exchange to form a stable 4-magnesiated species[1]. This Grignard reagent can subsequently be trapped by various electrophiles (e.g., aldehydes, ketones, or acyl chlorides)[2].

Divergent synthetic functionalization pathways of 4-iodo-3,6-dimethoxypyridazine.

Application in Drug Development: The Pyridazine Pharmacophore

In medicinal chemistry, the pyridazine ring is a privileged scaffold. It is frequently deployed as a bioisostere for phenyl or pyrimidine rings to lower the calculated partition coefficient (cLogP) and improve aqueous solubility.

Once the 4-position is functionalized, the 3,6-dimethoxy groups can be selectively cleaved (using reagents like aqueous HBr or BBr₃) to reveal pyridazin-3-ones or pyridazine-3,6-diones. These motifs are exceptional hydrogen-bond acceptors and donors, frequently utilized to anchor molecules into the hinge region of kinase targets.

Logical workflow for hit-to-lead optimization using the 3,6-dimethoxypyridazine scaffold.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems where causality dictates every operational step.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C4 Position

-

Reagent Preparation: Charge an oven-dried Schlenk flask with 4-iodo-3,6-dimethoxypyridazine (1.0 equiv), the appropriate aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 equiv). Causality: The base coordinates to the boron atom, forming a negatively charged boronate complex that is essential for the transmetallation step onto the palladium center.

-

Solvent System: Suspend the mixture in a degassed solvent system (1,4-Dioxane/H₂O, 4:1 v/v). Causality: Degassing removes dissolved oxygen, preventing the oxidation of the catalytically active Pd(0) species and minimizing oxidative homocoupling of the boronic acid.

-

Thermal Activation: Heat the reaction mixture to 80–90 °C under an inert Argon atmosphere for 4–8 hours. Monitor conversion via LC-MS.

-

Workup and Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Halogen-Metal Exchange and Electrophilic Trapping

-

Cryogenic Setup: Dissolve 4-iodo-3,6-dimethoxypyridazine (1.0 equiv) in anhydrous THF under a strict Argon atmosphere. Cool the solution to -40 °C. Causality: Cryogenic control is mandatory to prevent the highly reactive metallated pyridazine from undergoing self-condensation or ring-opening.

-

Metallation: Dropwise add i-PrMgCl (1.1 equiv, 2.0 M solution in THF). Stir for 30 minutes at -40 °C. Causality: The highly polarizable C-I bond undergoes rapid exchange with the isopropyl Grignard, generating the thermodynamically favored 4-magnesio-3,6-dimethoxypyridazine intermediate[2].

-

Electrophile Addition: Introduce the target electrophile (e.g., an aldehyde, 1.2 equiv) dissolved in anhydrous THF.

-

Quenching: Allow the reaction to warm to 0 °C, then quench with saturated aqueous NH₄Cl. Causality: The mild acidic quench protonates the resulting alkoxide without degrading the acid-sensitive methoxy protecting groups.

-

Isolation: Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers, concentrate in vacuo, and purify via chromatography.

References[3] Title: 4-Iodo-3,6-dimethoxy-pyridazine - ChemBK

Source: chembk.com URL: Title: 4-Iodo-3,6-dimethoxy-pyridazine - SigmaAldrich.cn Source: sigmaaldrich.cn URL:[1] Title: Product Class 8: Pyridazines Source: thieme-connect.de URL:[2] Title: a scaffold for the synthesis of highly functionalised heterocycles - Durham E-Theses Source: dur.ac.uk URL:

Sources

The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 4-Iodo-3,6-dimethoxy-pyridazine: A Versatile Building Block in Modern Drug Discovery

Executive Summary: 4-Iodo-3,6-dimethoxy-pyridazine is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural features—a π-deficient pyridazine core, electron-donating methoxy groups, and a synthetically versatile carbon-iodine bond—make it an ideal precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, and strategic applications, particularly in the realm of drug development, offering researchers and scientists a detailed understanding of its utility and potential.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in dipole interactions, make it a valuable component in designing molecules that can effectively interact with biological targets.[2] The introduction of specific substituents onto this core allows for the fine-tuning of a compound's pharmacological profile. 4-Iodo-3,6-dimethoxy-pyridazine represents a strategically designed intermediate where the methoxy groups modulate the electronic character of the ring and the iodine atom serves as a versatile synthetic handle for diversification.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is critical for its application in synthesis and drug design. The key characteristics of 4-iodo-3,6-dimethoxy-pyridazine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇IN₂O₂ | [3][4][5][6] |

| Molecular Weight | 266.04 g/mol | [3][4][5] |

| CAS Number | 262353-13-9 | [3][4] |

| Appearance | Solid (Typical) | N/A |

| Melting Point | 154.1 - 156.1 °C | [3][5] |

| Boiling Point | 392.9 ± 42.0 °C (Predicted) | [3][5] |

| Density | 1.822 ± 0.06 g/cm³ (Predicted) | [3][5] |

| SMILES | COC1=NN=C(C(=C1)I)OC | [4] |

| InChI Key | PBOOYGQKAOBZFJ-UHFFFAOYSA-N |

Core Reactivity and Synthetic Utility

The primary value of 4-iodo-3,6-dimethoxy-pyridazine in research and development lies in the reactivity of its carbon-iodine bond. This bond provides a reliable and predictable site for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Iodoarenes and iodo-heteroarenes are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions.[7] The C-I bond in 4-iodo-3,6-dimethoxy-pyridazine is readily activated by palladium(0) catalysts, enabling transformations such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the direct attachment of aryl, alkynyl, vinyl, and amino groups, respectively.

Expertise & Experience Insight: The choice of an iodo-substituted precursor over its bromo- or chloro-analogs is a deliberate one. The C-I bond has a lower bond dissociation energy, facilitating oxidative addition to the palladium catalyst at milder reaction conditions. This often translates to higher yields, broader substrate scope, and greater functional group tolerance, which are critical factors in the multi-step synthesis of complex drug candidates.

Metal-Halogen Exchange

Another powerful transformation is the metal-halogen exchange, which converts the electrophilic carbon-iodine bond into a nucleophilic carbon-metal bond.[8] Reacting 4-iodo-3,6-dimethoxy-pyridazine with organolithium or Grignard reagents (e.g., i-PrMgCl) results in the formation of a highly reactive pyridazinyl-lithium or pyridazinyl-magnesium species.[8] This intermediate can then be "quenched" with a wide variety of electrophiles (e.g., aldehydes, ketones, disulfides) to install new functional groups with high precision.[8]

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]

solubility of 4-iodo-3,6-dimethoxy-pyridazine in DMSO

An In-depth Technical Guide to the Solubility of 4-iodo-3,6-dimethoxy-pyridazine in DMSO

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-iodo-3,6-dimethoxy-pyridazine in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility as a critical parameter in preclinical research. This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring that the described methods are robust and self-validating.

The Central Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the solubility of a compound is a cornerstone of its developability profile. A compound's ability to dissolve in a solvent system is a prerequisite for its absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to erratic and insufficient drug exposure in biological systems, ultimately causing the failure of otherwise promising drug candidates. Dimethyl sulfoxide (DMSO) has emerged as a near-universal solvent in early-stage drug discovery due to its remarkable capacity to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] Consequently, accurately determining the solubility of novel chemical entities, such as 4-iodo-3,6-dimethoxy-pyridazine, in DMSO is a fundamental step in their preclinical evaluation.

Physicochemical Properties: A Molecular Perspective

The solubility of a solute in a solvent is governed by the interplay of their respective physicochemical properties. A thorough understanding of the molecular characteristics of both 4-iodo-3,6-dimethoxy-pyridazine and DMSO is essential for interpreting solubility data.

4-iodo-3,6-dimethoxy-pyridazine: A Substituted Diazine

4-iodo-3,6-dimethoxy-pyridazine is a heterocyclic compound featuring a pyridazine core. The pyridazine ring is an aromatic six-membered ring containing two adjacent nitrogen atoms.[4] This class of compounds is of interest in medicinal chemistry, with various derivatives being explored for their biological activities.[5][6][7]

| Property | Value | Source |

| Molecular Formula | C6H7IN2O2 | [8] |

| Molecular Weight | 266.04 g/mol | [8] |

| Appearance | (Typically a solid) | N/A |

| SMILES | COC1=NN=C(C(=C1)I)OC | [8] |

The key structural features that influence its solubility include:

-

The Pyridazine Core: The two adjacent nitrogen atoms are capable of acting as hydrogen bond acceptors. The aromatic nature of the ring contributes to its overall planarity.

-

Methoxy Groups (-OCH3): The oxygen atoms in the two methoxy groups can also act as hydrogen bond acceptors. These groups introduce some polarity to the molecule.

-

Iodine Atom (-I): The iodine substituent is large and polarizable, contributing to van der Waals interactions. It is an electron-withdrawing group, which can influence the electron density of the pyridazine ring.

Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent.[1][2] Its unique properties make it an invaluable tool in the laboratory.

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO | [2] |

| Molar Mass | 78.13 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 189 °C | [2] |

| Melting Point | 19 °C | [2] |

| Key Feature | Polar aprotic | [2][9] |

The exceptional solvating power of DMSO stems from its molecular structure:

-

Polarity: The sulfinyl group (S=O) is highly polar, allowing for strong dipole-dipole interactions with polar solutes.

-

Aprotic Nature: DMSO does not have acidic protons, meaning it does not act as a hydrogen bond donor.

-

Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical consideration in experimental work, as water contamination can affect solubility.[10]

The Thermodynamics and Kinetics of Dissolution

The process of dissolution can be viewed from two distinct yet related perspectives: thermodynamic and kinetic.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[11] This value represents the true, stable solubility of the compound. The process is governed by two key energy considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid solute together in its crystal lattice.

-

Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.

For dissolution to be favorable, the solvation energy must be sufficient to overcome the crystal lattice energy. The overall enthalpy of solution (ΔH_soln) determines how solubility changes with temperature.[12][13]

-

Endothermic Dissolution (ΔH_soln > 0): Heat is absorbed during dissolution. Increasing the temperature will increase solubility, in accordance with Le Chatelier's Principle.[14]

-

Exothermic Dissolution (ΔH_soln < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility.[13][14]

Kinetic Solubility

Kinetic solubility, in contrast, is a measure of the concentration at which a compound, typically dissolved in a concentrated DMSO stock solution, begins to precipitate when diluted into an aqueous buffer.[15][16] This is a non-equilibrium measurement and is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[11][17] In early drug discovery, kinetic solubility is often used as a high-throughput screen to identify compounds with potential solubility liabilities.

Experimental Determination of Solubility in DMSO

The following section details the protocols for determining both the kinetic and thermodynamic .

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Protocol for Kinetic Solubility Determination (Target Concentration: 100 mM)

This protocol aims to determine if the compound is soluble up to a standard high concentration used for stock solutions in drug discovery.

Materials:

-

4-iodo-3,6-dimethoxy-pyridazine

-

Anhydrous DMSO

-

Analytical balance

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator water bath

-

NMR spectrometer and tubes

Procedure:

-

Calculation: Calculate the mass of 4-iodo-3,6-dimethoxy-pyridazine required to prepare a 100 mM solution in a specific volume of DMSO (e.g., for 1 mL, mass = 0.1 mmol * 266.04 g/mol = 26.6 mg).

-

Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

-

Dissolution:

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.[10]

-

Visually inspect the solution against a light source for any undissolved particles.

-

If not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[18]

-

Gentle warming (e.g., 37°C) can be applied cautiously if the compound is still not dissolved, but be mindful of potential degradation.[18]

-

-

Visual Assessment: A clear, particle-free solution indicates that the compound is soluble at 100 mM.

-

¹H NMR Confirmation:

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the shake-flask method, determines the true equilibrium solubility.

Materials:

-

4-iodo-3,6-dimethoxy-pyridazine

-

Anhydrous DMSO

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation (e.g., HPLC-UV, NMR with an internal standard)

Procedure:

-

Preparation: Add an excess amount of 4-iodo-3,6-dimethoxy-pyridazine to a known volume of DMSO in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

Carefully collect a sample of the supernatant. It is crucial to avoid disturbing the solid material. This can be achieved by:

-

Centrifuging the vial and drawing off the supernatant.

-

Filtering the solution through a syringe filter that is compatible with DMSO.

-

-

-

Analysis:

-

Accurately dilute the saturated supernatant with DMSO.

-

Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or quantitative ¹H NMR (qNMR) with a known concentration of an internal standard.

-

-

Reporting: The resulting concentration is the thermodynamic solubility, typically reported in mg/mL or mM.

Interpreting and Validating Solubility Data

The interpretation of solubility data must be done with a clear understanding of the method used.

-

Kinetic solubility provides a rapid assessment of a compound's suitability for use in high-throughput screening assays. A result of "soluble at 100 mM" is generally considered excellent for a primary stock solution.

-

Thermodynamic solubility is a more fundamental property of the compound and is crucial for later stages of drug development, including formulation and toxicology studies.

Self-Validating Systems:

-

For kinetic solubility, the ¹H NMR analysis serves as a self-validating step. It not only confirms the concentration but also the structural integrity of the compound in solution.

-

In thermodynamic solubility, running the experiment for different time points (e.g., 24h and 48h) and obtaining consistent results can validate that equilibrium has been reached.

Molecular Interactions and Predictive Insights

The is driven by favorable intermolecular interactions. The polar sulfinyl group of DMSO can interact strongly with the pyridazine ring and the methoxy groups via dipole-dipole forces. The methyl groups of DMSO can engage in van der Waals interactions with the nonpolar regions of the solute.

Caption: Solute-solvent interactions.

While experimental determination is the gold standard, computational models can provide predictive insights into DMSO solubility based on molecular descriptors such as lipophilicity, polarity, and size.[20]

Conclusion

Determining the is a multi-faceted process that requires careful experimental execution and a solid understanding of the underlying chemical principles. By distinguishing between kinetic and thermodynamic solubility and employing robust, self-validating protocols, researchers can generate high-quality, reliable data. This information is not merely a data point but a critical piece of the puzzle in the complex process of drug discovery, guiding decisions from initial screening through to lead optimization and beyond.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

-

Wageningen University & Research eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

-

AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

-

ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Wikipedia. Solubility. [Link]

-

ResearchGate. (2025, August 5). Recent Advances in Pyridazine Chemistry. [Link]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

PubChem. 6-Chloro-4-iodo-3-methoxypyridazine. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

Wikipedia. Pyridazine. [Link]

-

Innovative Applications of DMSO. (2024, September 9). [Link]

-

Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

-

NCBI Bookshelf - NIH. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

-

Solubility. [Link]

-

PubChem - NIH. 3,6-Diiodopyridazine. [Link]

-

PMC. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

-

BuyersGuideChem. 4-Iodo-3,6-dimethoxy-pyridazine. [Link]

-

ResearchGate. (PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. [Link]

-

PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Wikipedia. Thermodynamic and kinetic reaction control. [Link]

-

PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

Sources

- 1. antbioinc.com [antbioinc.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 4. Pyridazine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. acs.org [acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Solubility [chem.fsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

3,6-dimethoxy-4-iodopyridazine SMILES string

An In-depth Technical Guide to 3,6-dimethoxy-4-iodopyridazine: Synthesis, Properties, and Applications

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with a wide array of derivatives being investigated for significant biological activities.[1] Among these, functionalized pyridazines serve as critical building blocks for the synthesis of complex molecules in drug discovery and materials science. 3,6-dimethoxy-4-iodopyridazine is a key heterocyclic intermediate, valued for its specific substitution pattern which allows for directed chemical modifications. The electron-donating methoxy groups activate the pyridazine ring, while the iodine atom at the 4-position provides a versatile handle for cross-coupling reactions. This guide offers a comprehensive overview of 3,6-dimethoxy-4-iodopyridazine, detailing its chemical properties, a validated synthesis protocol, its reactivity, and essential safety information for researchers and drug development professionals.

Chemical Properties and Identifiers

The fundamental characteristics of 3,6-dimethoxy-4-iodopyridazine are summarized below. The Simplified Molecular-Input Line-Entry System (SMILES) string provides a machine-readable representation of the molecule's structure.

Structural and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 4-Iodo-3,6-dimethoxypyridazine | - |

| CAS Number | 262353-13-9 | [2] |

| Molecular Formula | C₆H₇IN₂O₂ | [2] |

| Molecular Weight | 266.04 g/mol | [2] |

| Canonical SMILES | COC1=NN=C(C(=C1)I)OC | [2] |

| Topological Polar Surface Area (TPSA) | 44.24 Ų | [2] |

| logP (octanol-water partition coefficient) | 1.0984 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of 3,6-dimethoxy-4-iodopyridazine.

Caption: 2D structure of 3,6-dimethoxy-4-iodopyridazine.

Synthesis Protocol

The synthesis of 3,6-dimethoxy-4-iodopyridazine is typically achieved through a multi-step process starting from a commercially available precursor, 3,6-dichloropyridazine. The methodology involves a nucleophilic substitution followed by a regioselective electrophilic iodination.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3,6-dimethoxy-4-iodopyridazine.

Step 1: Synthesis of 3,6-Dimethoxypyridazine

Causality: The first step involves the nucleophilic aromatic substitution of the chloro groups on 3,6-dichloropyridazine with methoxide ions. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring facilitates this substitution, making the carbon atoms at positions 3 and 6 highly electrophilic and susceptible to attack by strong nucleophiles like sodium methoxide.

Protocol:

-

Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic and should be cooled in an ice bath.

-

Reaction: Once all the sodium has reacted and the solution has cooled to room temperature, add 3,6-dichloropyridazine (1.0 equivalent) portion-wise.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Resuspend the resulting solid in water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 3,6-dimethoxypyridazine.

Step 2: Synthesis of 3,6-Dimethoxy-4-iodopyridazine

Causality: The electron-donating methoxy groups at positions 3 and 6 activate the pyridazine ring towards electrophilic substitution. The directing effect of these groups favors substitution at the C4 and C5 positions. N-Iodosuccinimide (NIS) is used as a mild and effective source of an electrophilic iodine cation (I+), which regioselectively iodinates the activated ring.

Protocol:

-

Reaction Setup: Dissolve 3,6-dimethoxypyridazine (1.0 equivalent) in an appropriate solvent like acetonitrile in a round-bottom flask protected from light.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 3,6-dimethoxy-4-iodopyridazine, can be purified by recrystallization or column chromatography.

Reactions and Applications in Drug Development

The true value of 3,6-dimethoxy-4-iodopyridazine lies in its utility as a versatile synthetic intermediate. The iodo-substituent is a key functional group for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

Utility in Cross-Coupling Reactions

The carbon-iodine bond at the C4 position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. This makes the molecule a valuable building block for creating libraries of 3,4,6-trisubstituted pyridazine derivatives, which are often explored for their therapeutic potential.[1][3]

Caption: Application in palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents.

-

Sonogashira Coupling: Enables the formation of a C-C bond with terminal alkynes.

-

Buchwald-Hartwig Amination: Facilitates the synthesis of N-arylated or N-alkylated derivatives.

This strategic functionalization is central to structure-activity relationship (SAR) studies in drug discovery, where modifying substituents at the C4 position can fine-tune a compound's biological activity, selectivity, and pharmacokinetic properties.[4]

Applications in Medicinal Chemistry

The pyridazine core is a well-established pharmacophore. Specifically, 3,6-disubstituted pyridazines have been identified as a novel class of anticancer agents that target cyclin-dependent kinase 2 (CDK2).[1] The ability to easily diversify the 4-position of the 3,6-dimethoxypyridazine scaffold makes it an attractive starting point for developing new kinase inhibitors and other targeted therapeutics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,6-dimethoxy-4-iodopyridazine is not widely available, data from structurally related iodo- and chloro-pyridazines can be used to infer its hazard profile.[5][6] Researchers should handle this compound with appropriate caution in a well-ventilated chemical fume hood.

GHS Hazard Classification (Inferred)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Serious Eye Damage (Category 1/2A): Causes serious eye damage or irritation.[5][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][7]

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[8]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[6][7] Use non-sparking tools and ensure adequate ventilation.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 3,6-Diiodopyridazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances. Retrieved from [Link]

-

Vaidyanathan, G., Zalutsky, M. R., & DeGrado, T. R. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Bioconjugate Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Synthesis of 3,6-Diaminopyridazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3,6-disubstituted imidazo[1,2-b]pyridazine derivative.

Sources

- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CA3055504A1 - Method for producing 3,6-disubstituted imidazo[1,2-b]pyridazine derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,6-Diiodopyridazine | C4H2I2N2 | CID 250383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

Synthesis of Bioactive Heterocycles Using Iodopyridazine Scaffolds

Executive Summary

Pyridazine (1,2-diazine) scaffolds are privileged structures in medicinal chemistry, valued for their ability to serve as bioisosteres for phenyl and pyridine rings while significantly lowering logP and increasing aqueous solubility. The incorporation of an iodine handle—specifically in 3-iodopyridazine or 3,6-diiodopyridazine —transforms this scaffold from a passive core into a highly reactive electrophile.

This guide details the technical exploitation of iodopyridazines. Unlike their chloro- or bromo-analogs, iodopyridazines possess a unique "soft" reactivity profile that facilitates oxidative addition under mild conditions, preserving sensitive functional groups on complex bioactive targets. This document provides a roadmap for leveraging this reactivity in the synthesis of kinase inhibitors, GPCR ligands, and GABA antagonists.

Reactivity Profile: The Iodo-Advantage

The utility of iodopyridazines stems from the weak C–I bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) and C–Cl (~95 kcal/mol). In the electron-deficient pyridazine ring, this effect is amplified.

Electronic Considerations

The pyridazine ring is highly

-

Oxidative Addition: The C–I bond undergoes rapid oxidative addition to Pd(0), often occurring at room temperature. This allows for chemoselective coupling in the presence of chlorides or even bromides.[1]

-

Regioselectivity in 3,6-Diiodopyridazine: While symmetrical, the first substitution breaks the symmetry. The introduction of an electron-donating group (e.g., via

or Suzuki) deactivates the ring slightly, making the second oxidative addition slower, which allows for controlled sequential functionalization.

Strategic Hierarchy

When designing a synthesis, prioritize transformations based on bond lability:

-

Pd-Catalyzed Cross-Coupling (C–I): Fastest rates; occurs under mildest conditions.

- (C–I): Facile with amines/thiols; requires no metal but may need heat.

-

C–Cl/C–Br Functionalization: Requires higher temperatures or specialized bulky ligands if present on the same scaffold.

Core Synthetic Methodologies

Palladium-Catalyzed Cross-Couplings

The Suzuki-Miyaura and Sonogashira couplings are the workhorses for functionalizing iodopyridazines.

Suzuki-Miyaura Coupling[2]

-

Challenge: Pyridazines can coordinate to Pd(II) species, potentially poisoning the catalyst.

-

Solution: Use ligands with high steric bulk (e.g., SPhos, XPhos) or bidentate ligands (dppf) to prevent N-coordination.

-

Base Selection: Weak bases (

,

Sonogashira Coupling[3]

-

Utility: Ideal for installing rigid alkyne linkers common in kinase inhibitors.

-

Protocol Note: Copper-free conditions are often superior for iodopyridazines to avoid homocoupling of the alkyne, which is accelerated by the electron-deficient nature of the heterocycle.

Nucleophilic Aromatic Substitution ( )

Iodide is an excellent leaving group in

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Conditions: Polar aprotic solvents (DMSO, DMF, NMP) at 60–100 °C.

Visualization of Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways available from a core 3,6-diiodopyridazine scaffold.

Caption: Divergent synthetic pathways from 3,6-diiodopyridazine allowing for controlled, sequential functionalization.

Case Study: Optimization of Gabazine (SR-95531) Synthesis

Gabazine is a potent

Comparative Analysis

-

Chloro-Route: Requires microwave irradiation at 120°C or extended reflux times for the Suzuki coupling due to the strong C–Cl bond.

-

Iodo-Route: The Suzuki coupling of 3-amino-6-iodopyridazine with 4-methoxyphenylboronic acid proceeds at 60–80°C with lower catalyst loading (1-3 mol% vs 5-10 mol%), reducing metal scavenging costs in late-stage processing.

Mechanism of Improvement

The rate-limiting step in the catalytic cycle—oxidative addition—is accelerated by orders of magnitude for the iodide. This prevents thermal degradation of the boronic acid, a common issue in the chloro-route.

Experimental Protocols

Protocol A: Regioselective Mono-Suzuki Coupling of 3,6-Diiodopyridazine

Target: Synthesis of 3-(4-fluorophenyl)-6-iodopyridazine

Reagents:

-

3,6-Diiodopyridazine (1.0 equiv)

-

4-Fluorophenylboronic acid (1.05 equiv)

- (0.03 equiv)

- (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Setup: Charge a dried Schlenk flask with 3,6-diiodopyridazine (331 mg, 1.0 mmol), boronic acid (147 mg, 1.05 mmol), and base (652 mg, 2.0 mmol).

-

Degassing: Evacuate and backfill with Argon (3x). Add degassed Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Add the Pd-catalyst (24 mg, 0.03 mmol) under a positive stream of Argon.

-

Reaction: Heat to 60 °C (oil bath). Monitor by TLC/LCMS. The starting diiodide (

in 30% EtOAc/Hex) should disappear, yielding the mono-coupled product (-

Note: Higher temperatures (>80 °C) promote bis-coupling.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Protocol B: Amination of 3-Iodopyridazine

Target: Synthesis of 3-(Morpholin-4-yl)pyridazine

Reagents:

-

3-Iodopyridazine (1.0 equiv)

-

Morpholine (1.5 equiv)

-

DIPEA (2.0 equiv)

-

Solvent: DMSO (anhydrous)

Procedure:

-

Dissolve 3-iodopyridazine (206 mg, 1.0 mmol) in DMSO (2 mL).

-

Add DIPEA (350

L) and Morpholine (130 -

Heat to 90 °C for 4 hours.

-

Checkpoint: The reaction color typically deepens to orange/brown.

-

-

Cool to RT and pour into ice water (20 mL).

-

Extract with EtOAc (3 x 10 mL). The product is often sufficiently pure after concentration; otherwise, recrystallize from EtOH.

Data Summary: Halogen Reactivity in Pyridazines[6][7]

| Bond Type | Bond Energy (kcal/mol) | Relative Rate (Ox. Add.) | Recommended Temp (Suzuki) | Primary Risk |

| C–I | ~65 | Fastest (1000x) | 25 – 60 °C | Deiodination (Reduction) |

| C–Br | ~81 | Moderate (1x) | 80 – 100 °C | Slow conversion |

| C–Cl | ~95 | Slow (<0.01x) | 100 – 140 °C | Catalyst decomposition |

Troubleshooting & Optimization

-

Problem: Hydrolysis to Pyridazinone.

-

Cause: Hydroxide ions generated from carbonate bases attacking the electron-deficient ring.

-

Fix: Switch to anhydrous conditions using

suspended in Toluene/Dioxane, or use KF as the base.

-

-

Problem: Protodeiodination (Loss of Iodine).

-

Cause: Hydride source in the reaction (often from alcohol solvents or excessive heating).

-

Fix: Ensure solvents are dry; avoid ethanol/isopropanol. Use DMF or Dioxane.

-

-

Problem: Bis-coupling in Diiodo-scaffolds.

-

Cause: Over-active catalyst or excess boronic acid.

-

Fix: Use strictly 1.0 equivalent of boronic acid. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the diiodide.

-

References

-

Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). Source: Organic & Biomolecular Chemistry, 2010.[4] URL:[Link]

-

Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Source: Journal of Organic Chemistry, 2013. URL:[Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science, 2016. URL:[Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Chemistry - A European Journal, 2013. URL:[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calibrechem.com [calibrechem.com]

- 4. Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity Profile of 4-Iodo vs. 3-Iodo Pyridazine Derivatives: A Mechanistic and Synthetic Guide

Executive Summary

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for phenyl and pyridine rings to modulate lipophilicity and metabolic stability. The functionalization of the pyridazine core heavily relies on halogenated intermediates. However, the introduction of an iodine atom at the C3 versus the C4 position fundamentally alters the electronic landscape of the heterocycle. This technical guide provides a deep-dive analysis into the causal mechanisms driving the differential reactivity of 3-iodo and 4-iodo pyridazines, equipping synthetic chemists with the predictive frameworks and validated protocols necessary for regioselective drug development.

Electronic Fundamentals: The 1,2-Diazine Core

The adjacent nitrogen atoms in the pyridazine ring exert a profound, synergistic electron-withdrawing effect, rendering the entire ring highly electron-deficient compared to standard arenes[1]. This deficiency dictates that pyridazines are highly susceptible to nucleophilic attack, but the reactivity is highly position-dependent.

-

Orbital Dynamics & Activation Energy: The reactivity of halogenated pyridazines correlates directly with their Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 energies. Quantum mechanical calculations demonstrate that the activation energy for nucleophilic substitution at the C3 position is approximately 1.99 kcal/mol lower than at the C4 position[2].

-

Bond Dissociation Energy (BDE): The proximity of the halogen to the electronegative nitrogen atoms significantly impacts bond strength. The C–Halogen BDE is computationally proven to be lower at the 3-position than at the 4-position due to the "

-nitrogen effect"[3]. This lower BDE directly translates to accelerated oxidative addition kinetics during transition-metal catalysis.

Nucleophilic Aromatic Substitution ( ) Dynamics

Unlike pyridine, the pyridazine nucleus lacks any truly "unactivated" carbon, meaning nucleophilic substitution is a primary method for structural modification[1].

-

3-Iodopyridazines (Highly Activated): The C3 position is directly adjacent (

) to the N2 nitrogen. When a nucleophile attacks C3, it forms a highly stabilized Meisenheimer complex where the negative charge is efficiently delocalized onto the adjacent electronegative nitrogen atoms. Consequently, 3-iodopyridazines undergo rapid -

4-Iodopyridazines (Moderately Activated): The C4 position is

to the nitrogen atoms. While still more reactive than a standard halobenzene, 4-iodopyridazines exhibit a higher activation barrier for

Transition Metal-Catalyzed Cross-Coupling

Both 3-iodo and 4-iodo pyridazines are excellent substrates for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, Sonogashira). The highly polarizable C–I bond ensures that the oxidative addition of Pd(0) outcompetes potential

-

Regioselectivity in Polyhalogenated Systems: Because the C3–I bond possesses a lower BDE than the C4–I bond[3], Pd(0) inserts more rapidly at the 3-position. In a theoretical 3,4-diiodopyridazine system, cross-coupling would occur preferentially at C3, allowing for sequential, regioselective functionalization.

Comparative Data Summary

Table 1: Comparative Reactivity Metrics of 3-Iodo vs. 4-Iodo Pyridazines

| Property / Reaction | 3-Iodopyridazine | 4-Iodopyridazine | Mechanistic Rationale |

| High | Moderate | The | |

| C–I Bond Dissociation Energy | Lower | Higher | Proximity to the electronegative N1/N2 atoms weakens the C3–I bond relative to C4[3]. |

| Oxidative Addition (Pd/Cu) | Very Fast | Fast | The lower BDE at C3 facilitates rapid insertion of low-valent transition metals[3]. |

| Directed Metalation | Major Product | Minor Product | Pre-coordination of the metal base to the N-lone pair directs deprotonation to the adjacent C3 position[4]. |

Reactivity-Guided Workflow

Fig 1. Reactivity-guided functionalization pathways for 3-iodo and 4-iodo pyridazine derivatives.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Iodopyridazine via Directed Zincation

The lack of directing groups on unsubstituted pyridazine makes regioselective functionalization challenging. However, exploiting the coordination effect of the nitrogen lone pair allows for highly selective C3-zincation using the bimetallic base TMPZnCl·LiCl[4].

Causality Check: The bimetallic base TMPZnCl·LiCl is specifically chosen because the Lewis acidic Zn/Li coordinates to the pyridazine nitrogen, directing the bulky TMP (tetramethylpiperidide) to deprotonate the adjacent C3 proton, overriding standard pKa-driven metalation.

-

Preparation: In an oven-dried Schlenk flask under argon, dissolve pyridazine (1.0 mmol) in anhydrous THF (2.0 mL).

-

Metalation: Dropwise add a solution of TMPZnCl·LiCl (1.75 equiv) at 25 °C. Heat the mixture to 70 °C for 2 hours[4].

-

In-Process Validation: Withdraw a 0.1 mL aliquot, quench with

, and extract with EtOAc. Analyze via -

Electrophilic Trapping: Cool the reaction to -20 °C and add a solution of

(2.0 equiv) in THF. Stir for 30 minutes, allowing the reaction to warm to room temperature. -

Workup: Quench with saturated aqueous

to reduce excess iodine. Extract with EtOAc, dry over -

Expected Outcome: 3-iodopyridazine is isolated in ~70% yield with a regioselectivity of 94:6 (3-iodo : 4-iodo)[4].

Protocol B: General Suzuki-Miyaura Coupling of Iodopyridazines

Causality Check:

-

Preparation: Charge a microwave vial with the iodopyridazine (1.0 equiv), aryl boronic acid (1.2 equiv),

(0.05 equiv), and -

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and

(4:1 v/v, 0.2 M concentration). Seal the vial and purge with argon for 5 minutes. -

Reaction: Heat the mixture at 90 °C for 2–4 hours.

-

In-Process Validation: Monitor the reaction via LC-MS. The complete disappearance of the highly polarizable C–I bond signal (and corresponding isotope pattern) alongside the emergence of the product mass confirms successful oxidative addition and reductive elimination.

-

Workup: Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Strategic Handling and Synthetic Utility of 4-Iodo-3,6-dimethoxypyridazine in Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 4-Iodo-3,6-dimethoxypyridazine (CAS: 262353-13-9) is a highly specialized, halogenated 1,2-diazine. Unlike pyridine or pyrimidine scaffolds, the unique electronic distribution of the pyridazine system inherently activates the C4 and C5 positions for nucleophilic attack and transition-metal-catalyzed cross-coupling [1].

This technical whitepaper synthesizes critical Safety Data Sheet (SDS) parameters with field-proven mechanistic insights. By moving beyond standard safety checklists, this guide provides a self-validating framework for handling, storing, and deploying this compound in the synthesis of complex pharmacophores, such as NLRP3 inflammasome inhibitors [2].

Physicochemical Profiling and Structural Dynamics

Understanding the physicochemical nature of 4-iodo-3,6-dimethoxypyridazine is essential for both occupational safety and reaction optimization. The presence of two electron-donating methoxy groups at the C3 and C6 positions alters the electron density of the pyridazine ring, partially offsetting the electron-withdrawing nature of the adjacent nitrogen atoms. This electronic push-pull system makes the C-I bond at the C4 position highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), while remaining stable enough for long-term storage under controlled conditions [3].

Table 1: Core Physicochemical Properties

| Property | Value / Specification |

| IUPAC Name | 4-iodo-3,6-dimethoxypyridazine |

| CAS Number | 262353-13-9 |

| Molecular Formula | C₆H₇IN₂O₂ |

| Molecular Weight | 266.04 g/mol |

| SMILES | COC1=NN=C(C(=C1)I)OC |

| Physical State | Solid (Powder/Crystals) |

| Storage Conditions | Sealed in dry, inert atmosphere (N₂/Ar) at 2–8°C |

Comprehensive Safety Data and Hazard Mitigation (SDS Core)

As a halogenated heterocyclic compound, 4-iodo-3,6-dimethoxypyridazine presents specific occupational hazards. It is classified under the Globally Harmonized System (GHS) as a multi-route irritant. Proper engineering controls (e.g., handling within a Class II biological safety cabinet or standard chemical fume hood) and personal protective equipment (nitrile gloves, safety goggles) are non-negotiable [4].

Table 2: GHS Hazard Classification & Safety Protocols

| Hazard Class / Category | Signal Word | Hazard Statements (H-Codes) | Precautionary Protocols (P-Codes) |

| Acute Toxicity, Oral (Cat 4) | Warning | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling |

| Skin Irritation (Cat 2) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/eye protection |

| Eye Irritation (Cat 2A) | Warning | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water |

| STOT - Single Exp. (Cat 3) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas |

Emergency Response Logic

The following workflow dictates the immediate causality-driven response to accidental exposure. Speed of isolation and dilution is the primary mechanism for mitigating halogenated organic tissue damage.

Figure 1: Emergency response workflow for 4-iodo-3,6-dimethoxypyridazine exposure.

Mechanistic Utility in Medicinal Chemistry

The primary utility of 4-iodo-3,6-dimethoxypyridazine lies in its role as an electrophilic partner in advanced cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and C-S couplings).

Causality in Catalyst/Ligand Selection: When synthesizing complex thioethers—such as precursors for NLRP3 inhibitors—the choice of ligand is paramount [2]. Xantphos, a bidentate phosphine ligand with a wide bite angle (~108°), is strategically employed. The wide bite angle forces the palladium center into a geometry that accelerates the rate-limiting reductive elimination step. This effectively drives the formation of the C-S bond while suppressing off-target thioetherification or catalyst poisoning by the mercaptan nucleophile.

Validated Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling

The following protocol details the coupling of 4-iodo-3,6-dimethoxypyridazine with benzyl mercaptan [2]. This workflow is designed as a self-validating system ; in-process controls (IPC) are integrated to ensure mechanistic fidelity and prevent downstream purification failures.

Figure 2: Self-validating C-S cross-coupling workflow under microwave irradiation.

Step-by-Step Methodology

-

Reagent Assembly & Base Addition: To a solution of 4-iodo-3,6-dimethoxypyridazine (1.0 g, 3.76 mmol) in anhydrous 1,4-dioxane (20 mL), add N,N-diisopropylethylamine (DIPEA) (1.24 mL, 7.52 mmol) and Xantphos (218 mg, 0.38 mmol).

-

Causality Check: DIPEA acts as a non-nucleophilic base to scavenge the hydroiodic acid generated during the catalytic cycle, preventing substrate degradation.

-

-

Deoxygenation (Critical Step): Degas the resulting mixture with a subsurface nitrogen (N₂) sparge for exactly 10 minutes.

-

Causality Check: Oxygen rapidly oxidizes the electron-rich phosphine ligand (Xantphos) to its phosphine oxide, killing the catalytic cycle.

-

-

Catalyst and Nucleophile Introduction: Subsequently, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (172 mg, 0.19 mmol), followed immediately by benzyl mercaptan (0.44 mL, 3.76 mmol).

-

Microwave Irradiation: Heat the solution with continuous magnetic stirring under microwave irradiation (typically 110°C for 30–45 minutes depending on reactor calibration).

-

Causality Check: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier of the sterically hindered C4 position without causing thermal decomposition of the mercaptan.

-

-

In-Process Control (IPC) & Workup: Before proceeding to isolation, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: You must observe the disappearance of the 266 m/z peak (starting material) and the appearance of the desired product mass. Once validated, filter the mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

References

- Product Class 8: Pyridazines.Thieme Connect.

- WO2019008029A1 - Sulfonylureas and sulfonylthioureas as nlrp3 inhibitors.Google Patents.

- 4-Iodo-3,6-dimethoxy-pyridazine.Sigma-Aldrich.

- 262353-13-9 | 4-Iodo-3,6-dimethoxy-pyridazine.ChemScene.

A Researcher's Guide to Sourcing and Qualifying High-Purity 4-iodo-3,6-dimethoxy-pyridazine for Drug Discovery

Introduction: The Strategic Value of 4-iodo-3,6-dimethoxy-pyridazine in Medicinal Chemistry

4-iodo-3,6-dimethoxy-pyridazine is a versatile heterocyclic building block of significant interest to researchers in drug development. Its unique electronic properties, stemming from the electron-deficient pyridazine core, combined with the synthetically tractable iodo-substituent, make it a valuable precursor for creating complex molecular architectures. The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties[1][2][3].

The iodine atom serves as a crucial synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions are fundamental to modern drug discovery, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. However, the success of these sensitive catalytic cycles is critically dependent on the purity of the starting materials. Trace impurities can poison catalysts, lead to unpredictable side reactions, and ultimately compromise yield, purity, and the biological activity of the final compound. This guide provides an in-depth framework for sourcing high-purity 4-iodo-3,6-dimethoxy-pyridazine and establishing a robust in-house quality control (QC) workflow to ensure experimental success.

Commercial Supplier Landscape

A number of chemical suppliers offer 4-iodo-3,6-dimethoxy-pyridazine (CAS No. 262353-13-9). While availability is broad, purity grades and the depth of analytical documentation can vary significantly. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate batch-to-batch consistency.

| Supplier | Stated Purity | Availability | Notes |

| Sigma-Aldrich (Merck) | Not specified on the public page; requires login for details.[4] | Research quantities | Often provides detailed Certificates of Analysis (CoA) upon purchase.[4] |

| ChemScene | ≥ 95%[5] | Research to bulk quantities | Provides custom synthesis and commercial production services.[5] |

| Leap Chem Co., Ltd. | Not specified | Bulk and laboratory supplier[6] | Positions itself as a supplier for both R&D and manufacturing activities.[6] |

| Chemos (BIOZOL GmbH) | Not specified | Laboratory quantities[6] | Specializes in reagents and standards for analytical and chemical labs.[6] |

| AOBChem | Not specified | Research quantities (via distributors like MilliporeSigma)[4] | Supplier of various chemical building blocks. |

This table is non-exhaustive and intended for illustrative purposes. Researchers should conduct their own due diligence.

The Critical Role of the Certificate of Analysis (CoA)

A CoA is more than a simple statement of purity; it is a legal document attesting to the quality of a specific batch. When procuring this reagent, a detailed CoA is non-negotiable.

Key elements to scrutinize on a CoA:

-

Purity by a Quantitative Method: Look for purity determined by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR), not just thin-layer chromatography (TLC). A value of >98% is recommended for sensitive applications.

-

Identity Confirmation: The CoA must confirm the compound's identity using methods like ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the expected structure of 4-iodo-3,6-dimethoxy-pyridazine.

-

Residual Solvents: The presence of residual solvents from synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) should be quantified by Gas Chromatography (GC) and be minimal (<0.5%).

-

Water Content: Determined by Karl Fischer titration, high water content can be detrimental to many reactions, especially those involving organometallics.

-

Traceability: The document should include a unique batch or lot number that links the product to the specific analytical data.

In-House Quality Control: A Self-Validating Workflow

Even with a supplier's CoA, performing an in-house QC check on incoming material is a critical best practice. This validates the supplier's data and ensures the material has not degraded during transit or storage.

Caption: Impact of Common Impurities on Synthesis.

-

De-iodinated Impurity (3,6-dimethoxypyridazine): This is a common process-related impurity. While often benign, its presence reduces the effective molarity of the desired reagent, leading to lower yields. It can also complicate purification as its polarity is similar to the product.

-

Incompletely Reacted Precursors (e.g., 4-chloro-3,6-dimethoxypyridazine): Halogenated impurities can compete in cross-coupling reactions, leading to a mixture of undesired products.

-

Heavy Metals: Trace metals from previous synthetic steps can poison sensitive palladium or copper catalysts, completely shutting down the desired reaction.

Handling, Storage, and Stability

Iodinated aromatic compounds, including 4-iodo-3,6-dimethoxy-pyridazine, require careful handling to maintain their high purity.

-

Storage: The compound should be stored under inert gas (argon or nitrogen), protected from light, and refrigerated (2-8°C is standard). [5]Exposure to light and heat can cause gradual de-iodination.

-

Moisture: Pyridazines are susceptible to moisture. [7]The compound should be stored in a desiccator, and containers should be warmed to room temperature before opening to prevent condensation.

-

Weighing: Weigh the reagent quickly in a dry environment. For highly sensitive reactions, weighing should be performed in a glovebox.

By implementing this comprehensive approach—from diligent supplier selection and rigorous data scrutiny to robust in-house validation and proper handling—researchers can ensure the quality of their 4-iodo-3,6-dimethoxy-pyridazine, leading to more reliable, reproducible, and successful outcomes in their drug discovery programs.

References

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Iodo-3,6-dimethoxy-pyridazine | 262353-13-9. Retrieved from [Link]

-

Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

-

D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2296. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Retrieved from [Link]

- Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.

-

National Center for Biotechnology Information. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

Mishra, S., et al. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Analyst, 125(3), 459-64. Retrieved from [Link]

-

Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217-30. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Retrieved from [Link]

Sources

- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Iodo-3,6-dimethoxy-pyridazine [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Functionalization of 3,6-Dimethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among the various substituted pyridazines, 3,6-dimethoxypyridazine presents a unique and versatile starting material for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the functionalization strategies for the 3,6-dimethoxypyridazine core. It delves into the mechanistic underpinnings of key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and C-H functionalization. Drawing from established methodologies for related pyridazine systems, this guide offers field-proven insights and detailed experimental protocols to empower researchers in their quest for novel bioactive molecules.

Introduction: The Strategic Value of the 3,6-Dimethoxypyridazine Scaffold

The 1,2-diazine (pyridazine) ring system is a key heterocyclic motif found in numerous biologically active compounds, demonstrating applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] The symmetrical substitution of the pyridazine ring at the 3- and 6-positions with methoxy groups in 3,6-dimethoxypyridazine offers several strategic advantages for synthetic diversification. The electron-donating nature of the methoxy groups can influence the electronic properties of the pyridazine ring, while also serving as potential leaving groups for nucleophilic substitution reactions or as directing groups for C-H functionalization. This guide will explore the primary avenues for elaborating upon this core structure, providing a foundation for the rational design and synthesis of novel pyridazine derivatives.

Nucleophilic Aromatic Substitution (SNAr): Displacing the Methoxy Moieties

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The methoxy groups at the 3- and 6-positions, while not as reactive as halogens, can be displaced by a variety of nucleophiles under appropriate conditions.

Mechanistic Considerations

The SNAr reaction on the pyridazine ring proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the methoxy group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the methoxide anion restores the aromaticity of the ring, yielding the substituted product. The electron-withdrawing nitrogen atoms of the pyridazine ring play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.

Amination Reactions: Introducing Nitrogen-based Functionality

The introduction of amino groups onto the pyridazine scaffold is a common strategy in drug discovery. While direct amination of 3,6-dimethoxypyridazine is not extensively reported, protocols for the amination of the more reactive 3-chloro-6-methoxypyridazine provide a valuable blueprint.[2] The higher reactivity of the C-Cl bond compared to the C-OMe bond means that more forcing conditions would likely be required for the dimethoxy analogue.

Generalized Experimental Protocol for Amination (Adapted from 3-chloro-6-methoxypyridazine):

This protocol describes a general procedure for the synthesis of 3-amino-6-methoxypyridazine from 3-chloro-6-methoxypyridazine.[2] Adaptation for 3,6-dimethoxypyridazine would likely require higher temperatures, stronger bases, or the use of a catalyst.

Reaction Scheme:

Figure 1: General scheme for the amination of 3-chloro-6-methoxypyridazine.

Step-by-Step Methodology: [2]

-

Reaction Setup: In a pressure-rated reaction vessel, combine 3-chloro-6-methoxypyridazine (1.0 equiv), ethanol, and a magnetic stir bar.

-

Ammonia Addition: Add a solution of ammonia in ethanol (e.g., 7N) in excess (typically 3-5 equivalents).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the vessel to room temperature. Carefully open the vessel in a well-ventilated fume hood. Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Table 1: Troubleshooting Common Issues in Pyridazine Amination

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficient temperature or reaction time. | Increase the reaction temperature or prolong the reaction time. For 3,6-dimethoxypyridazine, consider temperatures >150 °C. |

| Poor mixing. | Ensure vigorous stirring is maintained throughout the reaction. | |

| Low Yield | Loss of product during work-up or purification. | Optimize extraction and purification procedures. |

| Sub-optimal reaction conditions. | Screen different solvents and bases. For less reactive substrates, stronger bases like sodium amide may be necessary, though this increases the risk of side reactions. | |

| Side Product Formation | Hydrolysis of the methoxy group to a pyridazinone. | Use anhydrous solvents and reagents. |

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they represent a powerful tool for the functionalization of the pyridazine core.[3] To utilize 3,6-dimethoxypyridazine in these reactions, it is often necessary to first convert one or both of the methoxy groups into a more reactive leaving group, such as a halide or a triflate. However, direct C-H functionalization followed by cross-coupling is also a viable strategy.

Conversion of Methoxy Groups to Halides

A common synthetic route to functionalized pyridazines begins with the more readily available 3,6-dichloropyridazine. This precursor can be synthesized from maleic hydrazide.[4] Subsequently, one of the chloro groups can be selectively substituted with a methoxy group to yield 3-chloro-6-methoxypyridazine, a versatile intermediate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Scaffolds